(7R)-4,7-dihydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacosan-22,22,23,23,24,24,25,25,25-d9-1-aminium, 4-oxide, inner salt
Overview
Description
The compound “(7R)-4,7-dihydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacosan-22,22,23,23,24,24,25,25,25-d9-1-aminium, 4-oxide, inner salt” is a complex organic molecule . Unfortunately, there isn’t much specific information available about this compound.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a long carbon chain . The presence of the phosphapentacosan backbone would likely confer rigidity to the molecule, while the hydroxy, trimethylamino, and oxo groups would contribute to its reactivity .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of (7R)-4,7-dihydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacosan-22,22,23,23,24,24,25,25,25-d9-1-aminium, 4-oxide, inner salt:
Neuroprotective Agents
This compound, also known as Lyso-DHA-PC, is a derivative of docosahexaenoic acid (DHA), which is crucial for brain health. Research indicates that Lyso-DHA-PC can cross the blood-brain barrier more efficiently than DHA itself, making it a promising candidate for neuroprotective therapies. It has potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Anti-inflammatory Applications
Lyso-DHA-PC exhibits significant anti-inflammatory properties. It can modulate inflammatory responses by influencing the production of pro-inflammatory cytokines. This makes it a valuable compound in the development of treatments for chronic inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease .
Cardiovascular Health
The compound’s ability to integrate into cell membranes and influence lipid metabolism suggests its potential in cardiovascular health. Lyso-DHA-PC can help reduce triglyceride levels and improve overall lipid profiles, which are critical factors in preventing cardiovascular diseases such as atherosclerosis and coronary artery disease .
Cancer Research
Lyso-DHA-PC has shown promise in cancer research due to its ability to induce apoptosis (programmed cell death) in cancer cells. Its unique structure allows it to selectively target cancer cells while sparing healthy cells, making it a potential candidate for developing targeted cancer therapies .
Liver Health
Research has indicated that Lyso-DHA-PC can play a role in liver health by reducing hepatic steatosis (fatty liver) and improving liver function. This is particularly relevant in the context of non-alcoholic fatty liver disease (NAFLD) and other liver-related conditions .
Skin Health and Dermatology
The compound’s anti-inflammatory and cell membrane-stabilizing properties make it beneficial for skin health. It can be used in formulations aimed at treating skin conditions such as eczema, psoriasis, and acne. Additionally, its ability to enhance skin barrier function and hydration is valuable in cosmetic applications .
Ophthalmic Applications
Lyso-DHA-PC is also being explored for its potential in ophthalmic applications. DHA is a major component of the retina, and its derivatives like Lyso-DHA-PC can help in the treatment of retinal diseases and conditions such as age-related macular degeneration (AMD) and diabetic retinopathy .
Nutritional Supplements
Given its broad range of health benefits, Lyso-DHA-PC is being considered for use in nutritional supplements. Its enhanced bioavailability compared to DHA makes it an attractive option for dietary formulations aimed at improving overall health and preventing various diseases .
Future Directions
properties
IUPAC Name |
[(2R)-2-hydroxy-3-(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1/i1D3,5D2,6D2,7D2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWBNKHCZGQVJV-AFDOSBPESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50NO7P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7R)-4,7-dihydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacosan-22,22,23,23,24,24,25,25,25-d9-1-aminium, 4-oxide, inner salt |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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